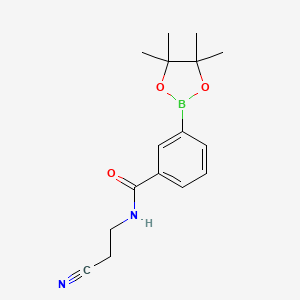
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Übersicht
Beschreibung
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as Boc-Lys(Cyanoethyl)amide, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research.
Wirkmechanismus
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide works by introducing a cyanoethyl group into lysine residues of a protein. This group can then be selectively cross-linked to other proteins using a variety of cross-linking reagents. This cross-linking can help to identify protein-protein interactions and potential drug targets.
Biochemische Und Physiologische Effekte
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide has not been extensively studied for its biochemical and physiological effects. However, it is expected to have minimal effects on biological systems due to its relatively small size and the fact that it is designed to selectively cross-link lysine residues in proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide in lab experiments is its ability to selectively cross-link lysine residues in proteins. This can help researchers to identify protein-protein interactions and potential drug targets. However, a limitation of this compound is that it may not be suitable for all types of proteins or cross-linking reagents.
Zukünftige Richtungen
There are several future directions for N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide research. One potential direction is to explore its use in identifying protein-protein interactions in disease states, such as cancer. Another direction is to investigate its potential use in drug discovery and development. Additionally, researchers may explore new cross-linking reagents that can be used in conjunction with N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide to expand its utility in protein-protein interaction studies.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide has been used in scientific research as a tool for studying protein-protein interactions. It can be used to introduce a cyanoethyl group into lysine residues of a protein, which can then be selectively cross-linked to other proteins using a variety of cross-linking reagents. This allows researchers to study protein-protein interactions and identify potential drug targets.
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-5-7-12(11-13)14(20)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFJIQYAPNPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



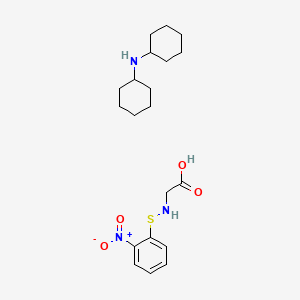
![(3R)-3alpha-[(1R)-1-(tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one](/img/structure/B3330982.png)
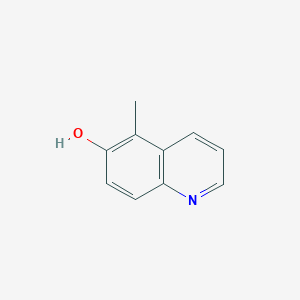
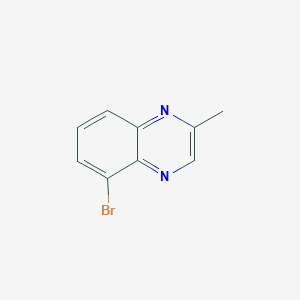
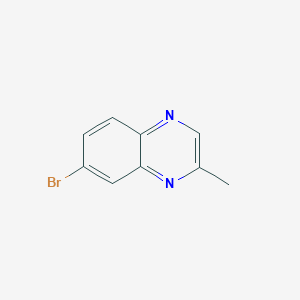
![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)
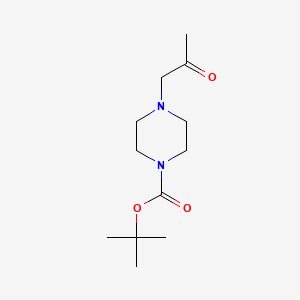
![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)
![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)
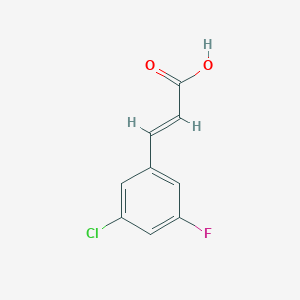
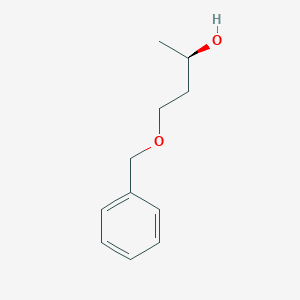
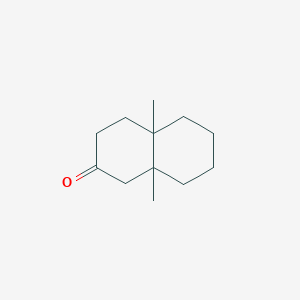
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)